Striatal Dopamine Autoreceptor Antagonism: Mesoridazine vs. Thioridazine vs. Sulforidazine Functional Potency (IC50 Comparison)
In a direct functional comparison of the parent drug thioridazine and its two major active metabolites, mesoridazine exhibited a 9-fold higher functional potency than thioridazine at antagonizing apomorphine-induced inhibition of dopamine release from striatal dopamine autoreceptors. This functional difference is substantially greater than what would be predicted solely from radioligand binding assays, highlighting the importance of functional potency in experimental design [1].
| Evidence Dimension | Functional Antagonism of Striatal DA Autoreceptors (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.4 nM |
| Comparator Or Baseline | Thioridazine (Parent): IC50 = 130 nM; Sulforidazine (Co-Metabolite): IC50 = 6.1 nM |
| Quantified Difference | Mesoridazine is 9.0-fold more potent than thioridazine; Sulforidazine is 21.3-fold more potent than thioridazine. |
| Conditions | Electrically evoked [3H]dopamine overflow from perfused rabbit striatal slices, antagonism of 30 nM apomorphine at 0.3 Hz stimulation. |
Why This Matters
This quantifies the functional dopaminergic contribution of the active metabolite beyond the parent drug, confirming mesoridazine is the primary driver of thioridazine's antidopaminergic effects and validating its use as a key reference compound in functional assays rather than relying on the less potent parent.
- [1] Niedzwiecki DM, Mailman RB, Cubeddu LX. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. J Pharmacol Exp Ther. 1984 Mar;228(3):636-9. PMID: 6707914. View Source
